(2-methyl-1H-indol-6-yl)boronic acid
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Overview
Description
(2-methyl-1H-indol-6-yl)boronic acid is an organic compound with the molecular formula C9H10BNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by the presence of a boronic acid group attached to the 6th position of the indole ring, with a methyl group at the 2nd position. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), with the reaction proceeding at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-indol-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
(2-methyl-1H-indol-6-yl)boronic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-methyl-1H-indol-6-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 1-methylindole-2-boronic acid
- 6-indolylboronic acid
- Indole-3-boronic acid
Uniqueness
(2-methyl-1H-indol-6-yl)boronic acid is unique due to the specific positioning of the boronic acid and methyl groups on the indole ring. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
(2-methyl-1H-indol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJTTAIXHRNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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